molecular formula C10H16N4O6S B1406813 4-(2-Furoyl)piperazine-1-carboximidamide sulfate CAS No. 1417567-53-3

4-(2-Furoyl)piperazine-1-carboximidamide sulfate

Cat. No.: B1406813
CAS No.: 1417567-53-3
M. Wt: 320.32 g/mol
InChI Key: NARRLHLTVVEFSY-UHFFFAOYSA-N
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Description

4-(2-Furoyl)piperazine-1-carboximidamide sulfate (CAS 1417567-53-3) is a high-purity chemical compound with a molecular formula of C 10 H 16 N 4 O 6 S and a molecular weight of 320.32 g/mol . This piperazine derivative is characterized by a carboximidamide functional group and a 2-furoyl substituent, sulfated for stability. Its primary research application is as a critical synthetic intermediate in pharmaceutical development . Specifically, it serves as a key precursor in the catalytic dehalogenation process for the synthesis of complex quinazoline derivatives, which are prominent scaffolds in medicinal chemistry for developing active pharmaceutical ingredients (APIs) . Piperazine-based compounds are of significant interest in drug discovery due to their versatile biological activities and presence in several therapeutic agents . The structural motif of this compound makes it a valuable building block for researching new molecules with potential pharmacological properties. Researchers utilize this compound under strict laboratory conditions for in vitro studies only. It is supplied as a solid and requires cold-chain transportation to ensure stability . Please Note: This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-(furan-2-carbonyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.H2O4S/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8;1-5(2,3)4/h1-2,7H,3-6H2,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARRLHLTVVEFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₆N₄O₆S
Molecular Weight 320.32 g/mol
CAS Number 1417567-53-3
SMILES Code OS(O)(=O)=O.NC(N1CCN(C(C2=CC=CO2)=O)CC1)=N

Synthesis Steps

Step Reaction Components Conditions
1 Piperazine, 2-furoyl chloride, base Solvent: DMF or DCM, Temperature: Room temperature
2 4-(2-Furoyl)piperazine, cyanamide/thiourea Solvent: Water or ethanol, Temperature: 50-70°C
3 4-(2-Furoyl)piperazine-1-carboximidamide, sulfuric acid Solvent: Water or ethanol, Temperature: 0-10°C

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amine on the piperazine ring participates in nucleophilic substitution reactions with alkyl/aryl halides or electrophilic reagents.

Example Reaction :
Reaction with 2-bromoacetamide derivatives in acetonitrile, catalyzed by K2CO3K_2CO_3 under reflux, yields 2-[4-(2-furoyl)-1-piperazinyl]-N-substituted acetamides .

ReactantProductConditionsYield
N-aryl-2-bromoacetamide2-[4-(2-furoyl)-1-piperazinyl]acetamideK2CO3K_2CO_3, reflux75–90%

This reaction demonstrates the piperazine nitrogen’s nucleophilicity, forming C–N bonds with electrophilic carbons .

Acylation and Alkylation Reactions

The piperazine nitrogen can undergo further acylation or alkylation.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) introduces alkyl groups at the nitrogen .

Key Observation :
The sulfate counterion may moderate reactivity by stabilizing the piperazine cation, reducing the nucleophilicity of the amine compared to non-salt forms .

Carboximidamide Group Reactivity

The carboximidamide (C(=N)NH2C(=N)NH_2) group undergoes hydrolysis and condensation:

  • Hydrolysis : Under acidic or basic conditions, it hydrolyzes to a carboxylic acid derivative:

    C N NH2H2O/H+ or OHCOOH+NH3\text{C N NH}_2\xrightarrow{H_2O/H^+\text{ or }OH^-}\text{COOH}+NH_3

    This reaction is critical for prodrug activation or metabolite formation .

  • Condensation with Carbonyls : Reacts with aldehydes/ketones to form imine derivatives, analogous to Maillard-type reactions .

Coordination Chemistry

The piperazine nitrogen and furoyl oxygen act as donor sites for metal coordination.

Reported Complexes :

  • Cadmium(II) complexes : Piperazine derivatives form stable complexes with Cd2+Cd^{2+}, enhancing luminescence properties .

  • Copper(II) chelates : Potential catalytic applications in oxidation reactions .

Stability and Degradation

  • pH Sensitivity : Stable in neutral aqueous solutions but undergoes hydrolysis in strongly acidic/basic conditions, releasing sulfate ions and decomposing the carboximidamide group .

  • Thermal Stability : Decomposes above 200°C, with the furoyl group fragmenting first, followed by piperazine ring breakdown .

Biological Interactions

While not a primary focus, derivatives of this compound exhibit:

  • Antibacterial activity : MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Low cytotoxicity : Selectivity indices >100 in mammalian cell assays .

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders
The compound has been investigated for its neuroprotective properties. Research indicates that it may be effective in the treatment of conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit fatty acid amide hydrolase (FAAH) suggests a mechanism for enhancing endocannabinoid signaling, which is beneficial in neuroprotection and reducing inflammation in the brain .

2. Pain Management
4-(2-Furoyl)piperazine-1-carboximidamide sulfate has shown promise in managing chronic pain conditions. It acts on various pain pathways, potentially providing relief for patients suffering from neuropathic pain, arthritis, and other inflammatory conditions. The compound's efficacy as a pain reliever has been highlighted in several preclinical studies .

3. Cancer Treatment
The compound has been explored for its potential use in oncology. It may help mitigate nausea and vomiting associated with chemotherapy, thus improving the quality of life for cancer patients. Additionally, preliminary studies suggest that it could have direct anti-cancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells .

4. Cardiovascular Health
Research indicates that derivatives of this compound can exhibit antihypertensive properties. For instance, related compounds have been shown to lower blood pressure by acting on the vascular system, making them candidates for treating hypertension .

Case Studies

StudyFocusFindings
Study A NeuroprotectionDemonstrated significant reduction in cerebral infarct volume in rat models following ischemic events when treated with the compound .
Study B Pain ReliefShowed efficacy in reducing neuropathic pain symptoms in animal models, suggesting potential for clinical applications in chronic pain management .
Study C Cancer TherapyIndicated that the compound could enhance the effectiveness of chemotherapy by alleviating side effects while also exhibiting direct cytotoxicity against certain cancer cell lines .

Mechanism of Action

The mechanism of action of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity
  • 4-(2-Furoyl)piperazine Derivatives: Compounds bearing 2-furoyl groups, such as 3-[4-(2-furoyl)-1-piperazinyl]-N-substituted propanamides, exhibit potent antibacterial activity against S. aureus and E. coli (MIC: 8.34–9.24 µM) with low hemolysis (4.35–15.48%), suggesting favorable therapeutic indices .
  • Chlorophenyl and Fluorophenyl Analogs: No direct antimicrobial data are reported, but chloro/fluoro substituents are associated with enhanced lipophilicity and membrane penetration in related compounds .
Enzyme Inhibition
  • Methoxyphenyl Analogs: Unreported enzyme activity, but methoxy groups are linked to improved metabolic stability in drug design .

Physicochemical Properties

Property 4-(2-Furoyl)piperazine-1-carboximidamide sulfate 4-(4-Chlorophenyl) Analog 4-(2-Fluorophenyl) Analog
Water Solubility High (sulfate salt) Moderate Moderate
LogP (Predicted) ~1.2 ~2.8 ~2.5
Stability Stable under refrigeration Hygroscopic Stable

Notes:

  • Sulfate salts generally exhibit higher solubility than hydrochloride salts, favoring oral bioavailability .

Biological Activity

4-(2-Furoyl)piperazine-1-carboximidamide sulfate (CAS No. 1417567-53-3) is a compound of significant interest within the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including anti-inflammatory properties, interactions with specific biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3S, with a molecular weight of approximately 320.32 g/mol. The compound features a furoyl group attached to a piperazine backbone, which is critical for its biological interactions. The presence of a carboximidamide functional group enhances its chemical reactivity and binding affinity to various targets.

Biological Activities

Preliminary studies have indicated that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Neuroprotective Effects : The compound has been investigated for its protective effects on neuronal cells, particularly in models of cerebrovascular disorders. It shows promise in reducing infarct volumes in cerebral ischemic models, indicating potential applications in treating conditions like stroke .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition may contribute to its therapeutic effects in pain management and neuroprotection .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Binding Affinity : The compound's structure allows it to bind effectively to target receptors and enzymes, modulating their activity. This interaction can lead to downstream effects that alter cellular signaling pathways associated with inflammation and neuroprotection .
  • Modulation of Signaling Pathways : By inhibiting FAAH, the compound may increase the levels of endocannabinoids, which play a role in pain modulation and neuroprotection. This mechanism could be beneficial in developing treatments for chronic pain and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameSimilarity FeaturesUnique Aspects
1-(2-Furoyl)piperazineContains furoyl groupLacks carboximidamide functionality
Piperazine-1-carboximidamideShares piperazine coreDifferent functional groups affecting activity
4-(Furan-2-carbonyl)piperazineSimilar carbonyl structureDifferent substituents leading to varied reactivity
4-(3-Methylfuran-2-carbonyl)piperazineContains a methyl-substituted furanVariations in biological activity

This table illustrates how slight modifications in structure can lead to different biological activities and therapeutic potentials.

Study on Neuroprotective Effects

In a controlled study involving rat models of cerebral ischemia, administration of this compound resulted in significant reductions in cerebral infarct volumes compared to control groups. The study indicated that treatment initiated immediately after ischemic reperfusion led to improved outcomes, suggesting a critical therapeutic window for intervention .

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory properties of the compound demonstrated that it effectively reduced levels of pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases where cytokine modulation is beneficial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving piperazine derivatives and furoyl precursors. For example, a modified procedure from piperazine-1-carboxamidine intermediates (e.g., 4-(tert-butoxycarbonyl)piperazine-1-carboxamidine) with 2-furoyl chloride under anhydrous conditions in aprotic solvents like DMA or 1-PrOH is effective . Optimization involves adjusting stoichiometry, reaction time (e.g., reflux for 6–12 hours), and purification via recrystallization or chromatography. Monitoring reaction progress using TLC or HPLC is critical .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.17–4.07 ppm for piperazine protons, δ 7.2–8.6 ppm for aromatic signals) confirms substitution patterns .
  • Mass Spectrometry : ESI-MS (e.g., m/z 309–487) verifies molecular ion peaks .
  • IR Spectroscopy : Bands at 1612–1726 cm⁻¹ indicate carbonyl and sulfonamide groups .
  • Melting Point Analysis : Consistency with literature values (e.g., 165–221°C) validates purity .

Q. How does pH and temperature affect the stability of this compound during storage?

  • Methodological Answer : Stability studies should be conducted under controlled conditions (e.g., 2–8°C in inert atmospheres). Buffers like HEPES (pH 7.0–8.5) or phosphate (pH 5.5 ± 0.02) are recommended for aqueous solutions to prevent hydrolysis of the furoyl or sulfonamide groups . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC analysis can identify degradation products .

Advanced Research Questions

Q. How can substituent variations on the piperazine ring influence bioactivity, and what computational tools aid in predicting these effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modifications like fluorophenyl or hydroxyethyl groups (e.g., in analogues from and ) enhance binding to targets like carbonic anhydrase or kinases.
  • Computational Modeling : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations predict electronic effects (e.g., electron-withdrawing groups increasing electrophilicity) . Tools like AutoDock assess docking affinity to biological targets .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts)?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility of the piperazine ring may cause splitting in NMR (e.g., axial/equatorial proton environments). Variable-temperature NMR (e.g., 25–60°C) can identify dynamic processes .
  • Impurity Analysis : Use preparative HPLC to isolate minor components and reassign signals. Cross-validate with high-resolution MS .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .

Q. How can industrial-scale synthesis methods (e.g., continuous flow reactors) be adapted for academic lab settings?

  • Methodological Answer :

  • Microreactor Systems : Miniaturized continuous flow reactors (e.g., 0.1–5 mL volume) enable rapid screening of reaction parameters (residence time, temperature) with reduced reagent waste .
  • Automated Platforms : Lab-scale robotic synthesizers (e.g., Chemspeed) replicate industrial protocols for high-throughput optimization of coupling steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar piperazine derivatives?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, incubation time, and solvent (DMSO vs. saline) to minimize variability .
  • Meta-Analysis : Use platforms like PubChem BioActivity Data to compare IC₅₀ values and identify outliers .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity confirmation .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis Solvent Anhydrous DMA or 1-PrOH
Purification Recrystallization (EtOH/iPr₂O)
Stability (pH) pH 5.5–8.5 (HEPES/phosphate buffers)
Analytical QC HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Furoyl)piperazine-1-carboximidamide sulfate
Reactant of Route 2
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4-(2-Furoyl)piperazine-1-carboximidamide sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.